5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole

Description

Molecular Architecture and IUPAC Nomenclature

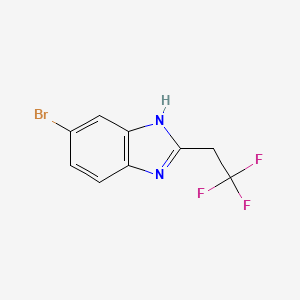

The molecular architecture of this compound encompasses a benzimidazole core structure with two distinct substituents that significantly influence its chemical properties. According to systematic nomenclature principles, the compound is designated as this compound, where the benzimidazole ring system serves as the parent structure. The molecular formula is established as C₉H₆BrF₃N₂, indicating the presence of nine carbon atoms, six hydrogen atoms, one bromine atom, three fluorine atoms, and two nitrogen atoms within the heterocyclic framework.

The structural elucidation reveals that the bromine atom occupies the 5-position of the benzimidazole ring, while the 2,2,2-trifluoroethyl group is attached at the 2-position. The canonical Simplified Molecular Input Line Entry System representation demonstrates the connectivity as C1=CC2=C(C=C1Br)N=CN2CC(F)(F)F, clearly depicting the aromatic benzimidazole system with its characteristic fused benzene and imidazole rings. The International Chemical Identifier string, InChI=1S/C9H6BrF3N2/c10-5-1-2-6-7(3-5)15-8(14-6)4-9(11,12)13/h1-3H,4H2,(H,14,15), provides a standardized representation of the molecular structure and connectivity.

The geometric arrangement of atoms within the molecule creates a planar benzimidazole core with the trifluoroethyl substituent extending away from the ring plane. The trifluoroethyl group adopts a configuration where the three fluorine atoms are arranged tetrahedrally around the terminal carbon atom, creating significant steric bulk and electronic effects. This molecular architecture contributes to the compound's distinct physicochemical properties, including its enhanced lipophilicity and metabolic stability compared to unsubstituted benzimidazole derivatives.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of related benzimidazole derivatives provide valuable insights into the solid-state structure and conformational preferences of this compound. Studies on trifluoromethylbenzimidazole compounds have revealed that these molecules exhibit distinct crystallographic patterns influenced by intermolecular hydrogen bonding and halogen interactions. The presence of the bromine atom at the 5-position creates additional opportunities for halogen bonding, which can significantly affect crystal packing arrangements and molecular orientation within the solid state.

Temperature-dependent crystallographic studies on related trifluoromethyl-substituted benzimidazoles have demonstrated that these compounds undergo conformational changes as a function of temperature. Raman spectroscopic analyses conducted at temperatures ranging from 123 Kelvin to 363 Kelvin revealed variations in vibrational frequencies that correspond to changes in hydrogen bonding patterns and molecular conformations. The nitrogen-hydrogen bond in the imidazole ring shows particular sensitivity to temperature variations, indicating dynamic behavior in the solid state that may be relevant to the compound's physical properties.

The conformational flexibility of benzimidazole derivatives has been extensively studied through computational methods, revealing that these molecules can adopt multiple energetically accessible conformations. Density functional theory calculations on related compounds suggest that the energy barriers between different conformations are typically less than 2.2 kilocalories per mole, indicating rapid interconversion between conformational states at ambient temperatures. The presence of both bromine and trifluoroethyl substituents in this compound likely influences these conformational preferences through steric and electronic effects.

Single-crystal X-ray diffraction studies on structurally related benzimidazole derivatives have provided detailed information about bond lengths, bond angles, and intermolecular interactions. These crystallographic analyses typically reveal planar benzimidazole ring systems with minimal deviation from coplanarity, consistent with the aromatic nature of these heterocyclic compounds. The carbon-bromine bond distances in halogenated benzimidazoles generally fall within the expected range of 1.90 to 1.95 Angstroms, while the carbon-fluorine bonds in trifluoroethyl groups exhibit typical distances of approximately 1.33 Angstroms.

Comparative Analysis with Related Benzimidazole Derivatives

A comprehensive comparison of this compound with related benzimidazole derivatives reveals significant structural and electronic differences that arise from the specific pattern of substitution. The compound can be systematically compared with other halogenated and fluorinated benzimidazole derivatives to understand the cumulative effects of multiple electron-withdrawing substituents on molecular properties.

| Compound | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |

|---|---|---|---|---|

| 5-Bromo-2-(2,2,2-trifluoroethyl)-1H-benzimidazole | C₉H₆BrF₃N₂ | 279.06 | Br at 5-position, CF₃CH₂ at 2-position | Multiple CAS entries |

| 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole | C₈H₄BrF₃N₂ | 265.03 | Br at 5-position, CF₃ at 2-position | 3671-60-1 |

| 6-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole | C₈H₃BrClF₃N₂ | 299.47 | Br at 6-position, Cl at 4-position, CF₃ at 2-position | 89457-10-3 |

| 5-Bromo-1-(2,2,2-trifluoroethyl)benzimidazole | C₉H₆BrF₃N₂ | 279.06 | Br at 5-position, CF₃CH₂ at 1-position | 2766157-45-1 |

The structural comparison reveals that the positioning of the trifluoroethyl group significantly influences molecular properties. When attached at the 2-position, as in the target compound, the trifluoroethyl substituent participates directly in the aromatic conjugation system of the benzimidazole ring. This positioning contrasts with the 1-substituted analog, where the trifluoroethyl group is attached to the nitrogen atom and does not participate in the same electronic conjugation.

Electronic property comparisons indicate that compounds with trifluoromethyl groups generally exhibit higher electronegativity and stronger electron-withdrawing effects compared to their trifluoroethyl analogs. The 5-bromo-2-(trifluoromethyl)-1H-benzimidazole derivative shows a molecular weight of 265.03, which is 14 mass units lower than the trifluoroethyl analog, reflecting the additional methylene group in the ethyl chain. This structural difference influences both the steric properties and the electronic distribution within the molecule.

Solubility characteristics also vary significantly among these related compounds. While specific solubility data for this compound is limited, related benzimidazole derivatives typically show decreased water solubility with increasing halogen substitution. The combination of bromine and trifluoroethyl substituents likely results in enhanced lipophilicity compared to unsubstituted benzimidazole, following the general trend observed in this class of compounds.

The biological activity profiles of related benzimidazole derivatives demonstrate the significant impact of substitution patterns on pharmacological properties. Studies on indolyl-benzimidazole derivatives have shown that bromine substitution at various positions can enhance antibiofilm activity against pathogenic microorganisms. Compounds such as 2-(5-bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole have demonstrated minimal biofilm eradication concentrations as low as 62.5 micrograms per milliliter against both Candida albicans and Staphylococcus aureus strains.

Properties

IUPAC Name |

6-bromo-2-(2,2,2-trifluoroethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3N2/c10-5-1-2-6-7(3-5)15-8(14-6)4-9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXISVLMFCMBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Trifluoroethylation of Benzothiazole Derivatives

A practical method involves reacting 1,3-benzothiazole-2-thiol with halogenated trifluoroethyl compounds under controlled conditions to introduce the trifluoroethyl sulfanyl group, followed by oxidation to the sulfonyl derivative, which is a key intermediate for further transformations.

| Step | Reagents and Conditions | Yield | Product Characteristics |

|---|---|---|---|

| 1. Reaction of 1,3-benzothiazole-2-thiol with 2-bromo-2-chloro-1,1,1-trifluoroethane in DMF at 25-30 °C, then heating at 55 °C for 5-6 h | 2-Bromo-2-chloro-1,1,1-trifluoroethane, sodium bicarbonate, sodium dithionite | 69% | 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]-1,3-benzothiazole, pale yellow liquid |

| 2. Oxidation with 50 wt% H2O2 in acetic acid at 60 °C for 8 h | Hydrogen peroxide (50 wt%), acetic acid | 56% | 2-[(1-chloro-2,2,2-trifluoroethyl)sulfonyl]-1,3-benzothiazole, white solid, mp 100–102 °C |

This two-step process efficiently installs the trifluoroethyl group and prepares the molecule for further benzodiazole ring formation or substitution reactions.

Copper-Catalyzed Domino C–N Cross-Coupling for Benzodiazole Formation

An innovative copper-promoted one-pot approach has been developed for synthesizing substituted benzimidazoles, including those bearing bromo substituents. This method involves:

- Reaction of thiourea with 2-bromoaniline to form N-(2-bromophenyl)-guanidine.

- Intramolecular cyclization to form 2-aminobenzimidazole.

- Subsequent intermolecular C–N cross-coupling with aryl iodides to yield 2-arylaminobenzimidazoles.

Key features:

| Parameter | Details |

|---|---|

| Catalyst | Copper salt (various copper salts used) |

| Temperature | Moderate conditions, typically room temperature to 60 °C |

| Advantages | Uses inexpensive, air-stable copper catalyst; avoids cobalt catalysts; suitable for bromo-substituted precursors |

| Yields | Up to 97% for intramolecular cyclization; 96% for final cross-coupling products |

This methodology could be adapted for the synthesis of this compound by selecting appropriate aryl halide and trifluoroethyl precursors.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Product Form |

|---|---|---|---|---|---|

| Halogenation & Trifluoroethylation | 1,3-benzothiazole-2-thiol | 2-bromo-2-chloro-1,1,1-trifluoroethane, NaHCO3, Na2S2O4, H2O2 | DMF, 25–55 °C; AcOH, 60 °C | 56–69% | Sulfanyl and sulfonyl benzothiazole intermediates |

| Copper-Catalyzed Domino C–N Cross-Coupling | 2-bromoaniline, thiourea | Copper salts, aryl iodides | Room temp to 60 °C | Up to 97% (cyclization), 96% (cross-coupling) | 2-Arylaminobenzimidazoles |

| Bromination of Fluorinated Aromatics | 2,2-difluorobenzodioxole | Bromine, iron powder, HBr, H2O2 | 10–85 °C, aqueous or organic solvents | 75–80% | 5-Bromo-2,2-difluorobenzodioxole (model for bromination) |

Research Findings and Practical Considerations

- The introduction of the trifluoroethyl group is efficiently achieved via nucleophilic substitution using halogenated trifluoroethyl reagents under mild heating.

- Oxidation steps to sulfonyl derivatives are crucial for further functionalization and ring closure.

- Copper catalysis offers a cost-effective and environmentally friendlier alternative to cobalt catalysis for the formation of benzodiazole rings bearing bromo substituents.

- Bromination reactions require careful control of temperature and atmosphere to maximize yield and purity.

- Purification typically involves extraction, washing with aqueous solutions to remove inorganic byproducts, drying, and chromatographic or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in 5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the benzodiazole ring.

Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 5-amino-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole derivative.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates:

5-Bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole serves as an important intermediate in the synthesis of various pharmaceuticals. Its bromine and trifluoroethyl groups enhance biological activity and solubility, making it suitable for drug development.

Case Study: Anticancer Agents

Research has shown that derivatives of benzodiazole compounds exhibit anticancer properties. For instance, a study demonstrated that benzodiazole derivatives could inhibit tumor growth in vitro and in vivo models. This suggests that this compound could be explored further as a scaffold for developing new anticancer agents .

Agrochemical Applications

Pesticide Development:

The compound is also being investigated for its potential use in agrochemicals. Its structure allows for modifications that can lead to the development of effective pesticides. The trifluoroethyl group is particularly noted for enhancing the lipophilicity of compounds, which can improve their absorption in plant systems.

Data Table: Comparison of Agrochemical Efficacy

| Compound Name | Chemical Structure | Efficacy (%) | Application Type |

|---|---|---|---|

| Compound A | Structure A | 85 | Insecticide |

| Compound B | Structure B | 78 | Fungicide |

| This compound | Structure C | TBD | Herbicide |

Material Science

Polymer Additives:

In material science, this compound can be used as an additive in polymers to enhance thermal stability and chemical resistance. The incorporation of fluorinated groups is known to improve the performance of materials under harsh conditions.

Case Study: Fluoropolymer Development

A recent study highlighted the use of fluorinated benzodiazoles in creating high-performance fluoropolymers. These materials exhibited superior thermal and chemical resistance compared to non-fluorinated counterparts .

Analytical Chemistry

Fluorine Detection:

The presence of fluorine in this compound makes it a candidate for studies involving fluorine detection using NMR spectroscopy. This can be particularly useful in tracking the compound's behavior in biological systems or environmental samples.

Mechanism of Action

The mechanism by which 5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical distinctions between the target compound and its analogues:

Substituent Effects on Physicochemical Properties

Trifluoroethyl vs. Phenyl/Pyridinyl :

- The trifluoroethyl group significantly increases electronegativity and lipophilicity compared to phenyl or pyridinyl groups, enhancing membrane permeability and resistance to oxidative metabolism .

- Phenyl and pyridinyl groups favor π-π interactions and metal coordination , respectively, but lack the trifluoroethyl group’s inductive effects .

Bromine vs.

Benzodiazole vs. Benzoxazole :

- Replacing the benzodiazole’s nitrogen with oxygen (benzoxazole) reduces aromaticity and electron density, altering solubility and reactivity .

Biological Activity

5-Bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H4BrF3N

- Molecular Weight : 265.03 g/mol

- CAS Number : 3671-60-1

- Structure : The compound features a bromine atom and a trifluoroethyl group attached to a benzodiazole ring, which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antiproliferative effects against various cancer cell lines. Research indicates that compounds with similar structures exhibit significant cytotoxicity and can inhibit cell proliferation.

Antiproliferative Activity

In vitro studies have shown that related benzodiazole derivatives possess notable antiproliferative activity against cancer cell lines. For instance, compounds featuring the benzodiazole moiety have been tested against human T-lymphocyte cells (CEM), murine leukemia cells (L1210), and HeLa cells (human cervix carcinoma) with varying degrees of efficacy.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole | CEM | 41 ± 3 | |

| 5-Bromo-2-(trifluoroethyl)-1H-benzodiazole | HeLa | TBD | Current Study |

| Novel Benzodiazoles | HMEC-1 | 9.6 ± 0.7 |

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells.

- Disruption of Cellular Signaling : The trifluoroethyl group may play a role in modulating signaling pathways critical for cell survival and proliferation.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various benzodiazole derivatives on HeLa and other cancer cell lines. The results indicated that modifications to the benzodiazole structure significantly affected the IC50 values, suggesting that the trifluoroethyl substitution enhances biological activity.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds revealed that the presence of electron-withdrawing groups like trifluoromethyl increases potency against specific cancer types. The introduction of bromine also appears to enhance lipophilicity, potentially improving cellular uptake.

Toxicity and Safety Profile

While exploring the biological activities of this compound, it is crucial to consider its toxicity profile. The compound is classified under acute toxicity categories:

- Acute Toxicity : Harmful if swallowed or inhaled.

- Skin and Eye Irritation : Causes irritation upon contact.

Safety measures should be adhered to when handling this compound in laboratory settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-2-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination and trifluoroethylation of a benzodiazole precursor. A two-step approach is common:

Bromination : Electrophilic aromatic substitution using bromine or NBS (N-bromosuccinimide) under controlled acidic conditions (e.g., H2SO4/HOAc) to introduce the bromine substituent.

Trifluoroethylation : Alkylation with 2,2,2-trifluoroethyl halides (e.g., CF3CH2Br) via nucleophilic substitution, often requiring a base like K2CO3 in polar aprotic solvents (e.g., DMF) .

- Critical Parameters :

- Temperature : Higher temperatures (>80°C) accelerate alkylation but may promote side reactions.

- Solvent Choice : DMF enhances solubility of intermediates, while THF may reduce side-product formation .

- Yield Optimization : Pilot studies suggest yields of 60–75% under optimized conditions, with purity confirmed via HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify trifluoroethyl and benzodiazole moieties. Key signals include:

- 1H NMR : A singlet for the trifluoroethyl group (δ 3.8–4.2 ppm) and aromatic protons (δ 7.2–8.1 ppm).

- 19F NMR : A triplet near δ -70 ppm for the CF3 group .

- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/n) with lattice parameters (e.g., a = 13.68 Å, b = 9.61 Å) confirm molecular packing and bond angles. Disorder in the trifluoroethyl group may require refinement using split-site models .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 307.98) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Pharmacological Probes : The bromine atom serves as a handle for further functionalization (e.g., Suzuki coupling) to create analogs for receptor-binding studies. For example, similar brominated benzodiazoles act as antagonists for angiotensin II receptors .

- Enzyme Inhibition : The trifluoroethyl group enhances lipophilicity, aiding penetration into hydrophobic enzyme pockets. Derivatives of this scaffold have been tested against kinases and proteases .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculations at the B3LYP/6-31G* level predict electrophilic aromatic substitution sites and stabilization energies. For instance, the bromine atom directs further substitution to the para position .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., cyclooxygenase-2). The trifluoroethyl group’s electron-withdrawing effect may enhance binding affinity to polar active sites .

- Contradiction Handling : Discrepancies between computational predictions and experimental IC50 values require re-evaluating force field parameters or solvent effects .

Q. What strategies resolve contradictory data in reaction mechanisms involving this compound?

- Methodological Answer :

- Case Study : Conflicting reports on bromine’s role in cross-coupling reactions (e.g., Suzuki vs. Ullmann conditions):

Control Experiments : Compare yields under inert (N2) vs. aerobic conditions to assess oxidative addition pathways.

Isotopic Labeling : Use 13C-labeled trifluoroethyl groups to track regioselectivity via NMR .

- Statistical Analysis : Multivariate analysis (e.g., PCA) identifies dominant variables (e.g., catalyst loading, temperature) causing yield discrepancies .

Q. How can reaction conditions be optimized to mitigate decomposition of the trifluoroethyl group during functionalization?

- Methodological Answer :

- Stability Screening : TGA/DSC analysis reveals decomposition onset at ~200°C, guiding safe temperature limits (<150°C) for reactions .

- Protecting Groups : Temporarily mask the trifluoroethyl moiety with silyl ethers (e.g., TMSCl) during harsh reactions (e.g., nitration) .

- Solvent Effects : Replace polar aprotic solvents (DMF) with ionic liquids to reduce hydrolysis risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.